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molecular formula C10H12ClN3O2Si B8348042 4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 1310729-71-5

4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B8348042
M. Wt: 269.76 g/mol
InChI Key: QTVQYLVDKZGCHC-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of 4-chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (2.36 g, 8.76 mmol) in DMF (30 mL) was added potassium fluoride on alumina (40 wt %, 3.2 g, 22 mmol). The suspension was stirred at about ambient temperature for about 2 h. Activated charcoal (0.23 g) was added and the suspension was filtered though Celite®, washed with DMF (200 mL). The solvent was removed under reduced pressure and the residue was triturated with petroleum ether (50 mL, b.p. 30-60° C.). The solid was filtered, washed with petroleum ether (4×25 mL, b.p. 30-60° C.), and dried in vacuo to give 4-chloro-3-ethynyl-5-nitropyridin-2-amine (2.12 g, 89%) as a brown solid: LC/MS (Table 1, Method c) Rt=1.32 min; MS m/z 196 (M−H)−.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([NH2:11])[C:3]=1[C:12]#[C:13][Si](C)(C)C.[F-].[K+].C>CN(C=O)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([NH2:11])[C:3]=1[C:12]#[CH:13] |f:1.2|

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1[N+](=O)[O-])N)C#C[Si](C)(C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.23 g
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred at about ambient temperature for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the suspension was filtered though Celite®
WASH
Type
WASH
Details
washed with DMF (200 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with petroleum ether (50 mL, b.p. 30-60° C.)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with petroleum ether (4×25 mL, b.p. 30-60° C.)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1[N+](=O)[O-])N)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 122.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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